2,3-Dimethylnonane
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Overview
Description
2,3-Dimethylnonane is a branched alkane with the molecular formula C₁₁H₂₄The structure of this compound consists of a nonane backbone with two methyl groups attached to the second and third carbon atoms .
Preparation Methods
The synthesis of 2,3-Dimethylnonane can be achieved through various methods. One common synthetic route involves the alkylation of nonane with methyl halides in the presence of a strong base such as sodium hydride. The reaction conditions typically include a solvent like tetrahydrofuran and a temperature range of 0-25°C. Industrial production methods may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process .
Chemical Reactions Analysis
2,3-Dimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst such as palladium or platinum, resulting in the formation of alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under UV light, leading to the formation of haloalkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted alkanes, alcohols, and carboxylic acids .
Scientific Research Applications
2,3-Dimethylnonane has several scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studies have explored its role as a model compound for understanding the behavior of branched alkanes in biological systems.
Medicine: Research has investigated its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of lubricants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnonane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining its solubility, volatility, and reactivity. The molecular targets and pathways involved include its role as a non-polar solvent in various chemical reactions and its participation in hydrophobic interactions in biological systems .
Comparison with Similar Compounds
2,3-Dimethylnonane can be compared with other similar compounds such as:
2,2-Dimethylnonane: Differing in the position of the methyl groups, this compound exhibits slightly different physical and chemical properties.
3,3-Dimethylnonane: Another isomer with methyl groups on the third carbon, showing variations in boiling points and reactivity.
2,4-Dimethylnonane: With methyl groups on the second and fourth carbons, this compound has unique characteristics in terms of its chemical behavior.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties such as boiling point, melting point, and density, as well as its reactivity in chemical reactions.
Properties
CAS No. |
2884-06-2 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
IGJRNTLDWLTHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C)C |
Origin of Product |
United States |
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